diethyl (4-amino-1H-indol-6-yl)phosphonate diethyl (4-amino-1H-indol-6-yl)phosphonate
Brand Name: Vulcanchem
CAS No.: 2140326-89-0
VCID: VC2899312
InChI: InChI=1S/C12H17N2O3P/c1-3-16-18(15,17-4-2)9-7-11(13)10-5-6-14-12(10)8-9/h5-8,14H,3-4,13H2,1-2H3
SMILES: CCOP(=O)(C1=CC(=C2C=CNC2=C1)N)OCC
Molecular Formula: C12H17N2O3P
Molecular Weight: 268.25 g/mol

diethyl (4-amino-1H-indol-6-yl)phosphonate

CAS No.: 2140326-89-0

Cat. No.: VC2899312

Molecular Formula: C12H17N2O3P

Molecular Weight: 268.25 g/mol

* For research use only. Not for human or veterinary use.

diethyl (4-amino-1H-indol-6-yl)phosphonate - 2140326-89-0

Specification

CAS No. 2140326-89-0
Molecular Formula C12H17N2O3P
Molecular Weight 268.25 g/mol
IUPAC Name 6-diethoxyphosphoryl-1H-indol-4-amine
Standard InChI InChI=1S/C12H17N2O3P/c1-3-16-18(15,17-4-2)9-7-11(13)10-5-6-14-12(10)8-9/h5-8,14H,3-4,13H2,1-2H3
Standard InChI Key YVPDAWQDHZOHEF-UHFFFAOYSA-N
SMILES CCOP(=O)(C1=CC(=C2C=CNC2=C1)N)OCC
Canonical SMILES CCOP(=O)(C1=CC(=C2C=CNC2=C1)N)OCC

Introduction

Chemical Identity and Structure

Diethyl (4-amino-1H-indol-6-yl)phosphonate is an organophosphorus compound containing an indole core structure with an amino group at the 4-position and a diethyl phosphonate group at the 6-position. The detailed chemical information for this compound is summarized below:

Basic Identifiers

The compound diethyl (4-amino-1H-indol-6-yl)phosphonate is uniquely identified through various chemical nomenclature systems and identifiers:

  • CAS Registry Number: 2140326-89-0

  • Molecular Formula: C12H17N2O3P

  • Molecular Weight: 268.25 g/mol

  • IUPAC Name: diethyl (4-amino-1H-indol-6-yl)phosphonate

Structural Information

The structural characteristics of this compound are defined by its unique chemical representation:

  • InChI Code: 1S/C12H17N2O3P/c1-3-16-18(15,17-4-2)9-7-11(13)10-5-6-14-12(10)8-9/h5-8,14H,3-4,13H2,1-2H3

  • InChI Key: YVPDAWQDHZOHEF-UHFFFAOYSA-N

The structure features an indole core with an amino group (-NH2) at the 4-position and a diethyl phosphonate group at the 6-position. The phosphonate group contains a phosphorus atom bonded to an oxygen (P=O) and two ethoxy groups (-OC2H5).

Physical and Chemical Properties

Chemical Properties

As an aminophosphonate derivative, this compound contains several functional groups that contribute to its chemical reactivity:

  • The indole NH group can participate in hydrogen bonding and acid-base reactions

  • The primary amine (-NH2) at the 4-position can undergo various reactions including acylation and alkylation

  • The phosphonate group provides opportunities for ester hydrolysis and other transformations

SupplierProduct DescriptionQuantityPrice (USD)Last Updated
ChemenuDiethyl(4-amino-1H-indol-6-yl)phosphonate 95%+100mg$2462021-12-16
ChemenuDiethyl(4-amino-1H-indol-6-yl)phosphonate 95%+250mg$4032021-12-16
ChemenuDiethyl(4-amino-1H-indol-6-yl)phosphonate 95%+1g$8622021-12-16
Sigma-Aldrichdiethyl (4-amino-1H-indol-6-yl)phosphonate250mg$287.50Current

The pricing data indicates that the compound is relatively expensive, suggesting complex synthesis or purification processes, which is common for specialized research chemicals .

Synthetic Approaches

General Indole Synthesis Methods

The synthesis of functionalized indoles, including diethyl (4-amino-1H-indol-6-yl)phosphonate, can potentially be achieved through various established methodologies for indole core construction. These may include:

  • Fischer indole synthesis, which involves the reaction of aryl hydrazines with carbonyl compounds

  • C-H functionalization approaches for modifying existing indole structures

  • Cyclization of propargylic precursors as demonstrated by Gabriele's approach

Structure-Activity Relationships

The biological activity of phosphonate-containing compounds often depends on specific structural features. For diethyl (4-amino-1H-indol-6-yl)phosphonate:

  • The indole core provides a rigid scaffold that can interact with biological targets through hydrogen bonding and π-stacking interactions

  • The 4-amino group introduces a hydrogen bond donor/acceptor site and may influence solubility and membrane permeability

  • The 6-phosphonate group could potentially mimic phosphate groups in biological systems, interacting with enzyme binding sites

Research on antibacterial phosphonopeptides has demonstrated that the specific positioning of amino and phosphonic acid groups significantly impacts biological activity , suggesting that the unique arrangement in diethyl (4-amino-1H-indol-6-yl)phosphonate may confer specific biological properties.

Current Research Status

The current research landscape for diethyl (4-amino-1H-indol-6-yl)phosphonate remains relatively limited based on the available literature. The compound appears to be primarily used in research settings, with potential applications in medicinal chemistry, particularly in the development of novel antitumor agents.

Future research directions could include:

  • Comprehensive evaluation of biological activities against various disease targets

  • Structure optimization through modification of the indole and phosphonate portions

  • Development of more efficient synthetic routes

  • Investigation of structure-activity relationships through systematic structural modifications

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